![molecular formula C18H54N3NdSi6 B6351307 Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) CAS No. 41836-23-1](/img/structure/B6351307.png)
Tris[N,N-bis(trimethylsilyl)amide]neodymium(III)
描述
Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) is a chemical compound with the molecular formula Nd(N(Si(CH3)3)2)3. It is a neodymium complex where neodymium is coordinated with three bis(trimethylsilyl)amide ligands. This compound is part of a broader class of lanthanide amides, which are known for their unique reactivity and applications in various fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) typically involves the reaction of neodymium chloride (NdCl3) with lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) in an inert atmosphere. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition:
NdCl3+3LiN(SiMe3)2→Nd(N(SiMe3)2)3+3LiCl
The product is then purified by recrystallization or sublimation under reduced pressure .
Industrial Production Methods
While the industrial production methods for Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) are not extensively documented, they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of automated reactors and stringent control of reaction conditions would be essential for large-scale production.
化学反应分析
Types of Reactions
Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in ligand exchange reactions where the bis(trimethylsilyl)amide ligands are replaced by other ligands.
Coordination Reactions: It can form complexes with various organic and inorganic ligands, expanding its utility in catalysis and materials science.
Common Reagents and Conditions
Common reagents used in reactions with Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) include:
Halides: For substitution reactions.
Organic Ligands: For coordination chemistry.
Solvents: Such as THF, toluene, and hexane, which provide a medium for the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with halides can produce neodymium halide complexes, while coordination with organic ligands can yield various neodymium-organic complexes .
科学研究应用
Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) has several scientific research applications:
Catalysis: It is used as a catalyst in polymerization reactions and other organic transformations.
Materials Science: The compound is employed in the synthesis of advanced materials, including rare-earth metal oxides and photoluminescent materials.
Coordination Chemistry:
作用机制
The mechanism of action of Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) involves its ability to coordinate with various ligands and participate in electron transfer reactions. The bis(trimethylsilyl)amide ligands stabilize the neodymium center, allowing it to engage in diverse chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
- Tris[N,N-bis(trimethylsilyl)amide]lanthanum(III)
- Tris[N,N-bis(trimethylsilyl)amide]cerium(III)
- Tris[N,N-bis(trimethylsilyl)amide]yttrium(III)
Uniqueness
Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) is unique due to its specific coordination environment and reactivity profile. Compared to its lanthanide counterparts, it exhibits distinct catalytic properties and coordination chemistry, making it valuable for specialized applications in catalysis and materials science .
属性
IUPAC Name |
bis(trimethylsilyl)azanide;neodymium(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.Nd/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKIKGQVWYVALF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Nd+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54N3NdSi6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148274-47-9 | |
| Record name | Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B6351225.png)
![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B6351230.png)

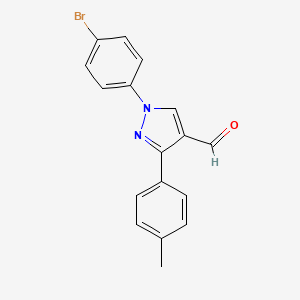
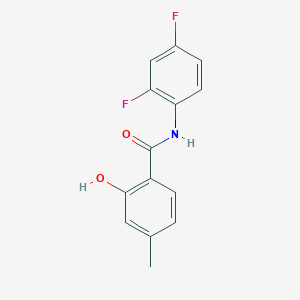
![1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6351262.png)
![7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6351269.png)
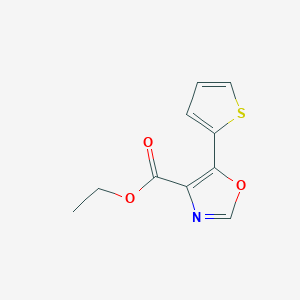
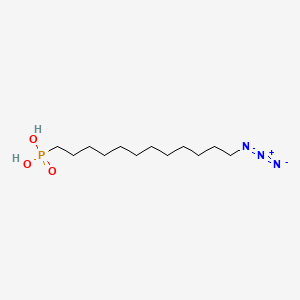
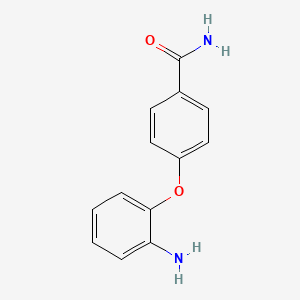
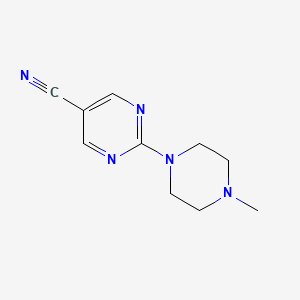
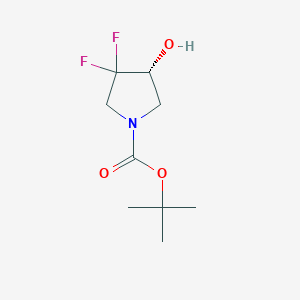
![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinium chloride](/img/structure/B6351312.png)

